Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate
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Overview
Description
Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorobenzoyl group, a trifluoromethyl group, and an anilino moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then reacted with a trifluoromethyl-substituted aniline derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon may be employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate can be compared with other similar compounds, such as:
Methyl 4-[2-[(4-fluorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate: Similar structure but with a fluorine atom instead of chlorine, which may result in different chemical and biological properties.
Methyl 4-[2-[(4-bromobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate: Contains a bromine atom, which can influence reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O3/c1-28-17(26)3-2-10-24-15-9-6-13(19(21,22)23)11-16(15)25-18(27)12-4-7-14(20)8-5-12/h4-9,11,24H,2-3,10H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIKPCVGWMTIRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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